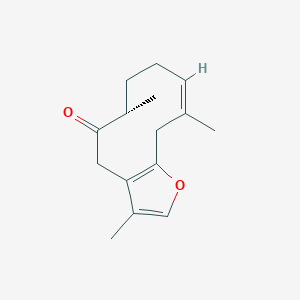
Furanogermenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furanogermenone belongs to the class of organic compounds known as germacrane sesquiterpenoids. These are sesquiterpenoids having the germacrane skeleton, with a structure characterized by a cyclodecane ring substituted with an isopropyl and two methyl groups. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in ginger. This makes this compound a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Chemical Composition and Sources
Furanogermenone is primarily found in the essential oils of certain plants, notably those from the genus Neolitsea. It has been identified as a major component in the leaf, bark, and fruit oils of Neolitsea pallens, where it constitutes a significant proportion of the volatile compounds . The chemical structure of this compound allows for various transformations, making it a valuable compound in synthetic organic chemistry.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, its presence in essential oils has been linked to significant antibacterial activity, which can be utilized in food preservation and medicinal formulations .
Antioxidant Properties
The compound has shown promising antioxidant activity. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant for developing dietary supplements and functional foods aimed at enhancing health and preventing diseases associated with oxidative damage .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions. This application is particularly relevant in the context of chronic diseases where inflammation plays a critical role .
Synthetic Applications
This compound serves as a precursor for synthesizing various bioactive compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities. For example, researchers have successfully transformed this compound into other sesquiterpenoids through various chemical reactions, such as anionic oxy-Cope reactions and selective oxidations .
Case Studies
Propriétés
Numéro CAS |
81678-18-4 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(6S,9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one |
InChI |
InChI=1S/C15H20O2/c1-10-5-4-6-11(2)14(16)8-13-12(3)9-17-15(13)7-10/h5,9,11H,4,6-8H2,1-3H3/b10-5-/t11-/m0/s1 |
Clé InChI |
ZLESWHXADLWJPV-VQNWOSHQSA-N |
SMILES |
CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C |
SMILES isomérique |
C[C@H]1CC/C=C(\CC2=C(CC1=O)C(=CO2)C)/C |
SMILES canonique |
CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C |
melting_point |
46.5-47.5°C |
Key on ui other cas no. |
81678-18-4 |
Description physique |
Solid |
Synonymes |
furanogermenone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















